
2,6-Dichloro-3,5-dimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,5-dimethylpyrazine is a chemical compound with the molecular formula C6H6Cl2N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and two methyl groups at positions 3 and 5 on the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the chlorination of 3,5-dimethylpyrazine. The reaction typically employs chlorine gas (Cl2) as the chlorinating agent in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions. The reaction proceeds as follows:
3,5-Dimethylpyrazine+Cl2→this compound
Another method involves the reaction of 2,6-dichloropyrazine with methylating agents, such as methyl iodide (CH3I), in the presence of a base like potassium carbonate (K2CO3). The reaction conditions typically include heating the mixture to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2,6-Dichloro-3,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides. Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are typically used for this purpose.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced pyrazine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids in organic solvents are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol are commonly employed reducing agents.
Major Products Formed
Substitution: Formation of alkylated, arylated, or aminated pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
科学研究应用
2,6-Dichloro-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological effects has shown promise in the development of drugs targeting specific molecular pathways. Its derivatives are explored for their therapeutic potential.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,6-Dichloro-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s chlorine and methyl groups can influence its binding affinity and specificity towards these targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal chemistry, its derivatives may act as inhibitors or modulators of specific signaling pathways, leading to therapeutic effects.
相似化合物的比较
2,6-Dichloro-3,5-dimethylpyrazine can be compared with other similar compounds, such as:
2,3-Dimethylpyrazine: Lacks chlorine atoms, resulting in different reactivity and applications.
2,5-Dimethylpyrazine: Substitution pattern differs, leading to variations in chemical properties and uses.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C6H6Cl2N2 |
|---|---|
分子量 |
177.03 g/mol |
IUPAC 名称 |
2,6-dichloro-3,5-dimethylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-6(8)4(2)9-3/h1-2H3 |
InChI 键 |
BYPBOAIRXTUDFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


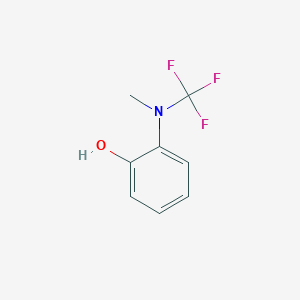


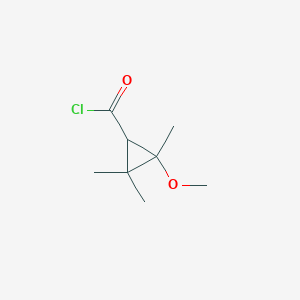

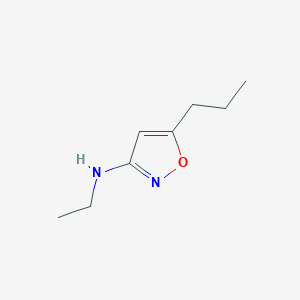
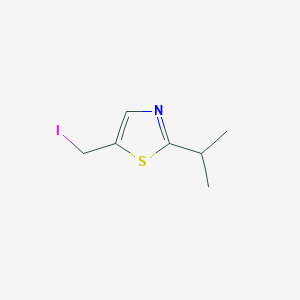
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
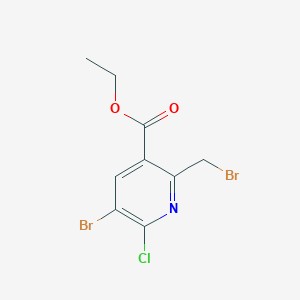

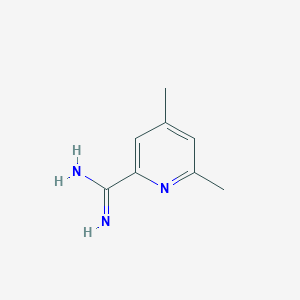
![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
